molecular formula C7H14N2O2 B13257707 Methyl 2-(3-aminopyrrolidin-3-yl)acetate

Methyl 2-(3-aminopyrrolidin-3-yl)acetate

Cat. No.: B13257707
M. Wt: 158.20 g/mol
InChI Key: RBLVLRSWVQOIIW-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminopyrrolidin-3-yl)acetate is a chemical compound with the molecular formula C7H14N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminopyrrolidin-3-yl)acetate typically involves the reaction of 3-aminopyrrolidine with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminopyrrolidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2-(3-aminopyrrolidin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminopyrrolidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the ester and amino groups.

    Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate: A similar compound with a hydroxyl group instead of an amino group.

    Ethyl 2-(3-aminopyrrolidin-3-yl)acetate: An ethyl ester analog.

Uniqueness

Methyl 2-(3-aminopyrrolidin-3-yl)acetate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl 2-(3-aminopyrrolidin-3-yl)acetate

InChI

InChI=1S/C7H14N2O2/c1-11-6(10)4-7(8)2-3-9-5-7/h9H,2-5,8H2,1H3

InChI Key

RBLVLRSWVQOIIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCNC1)N

Origin of Product

United States

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